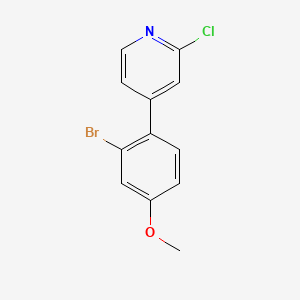
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It features a pyridine ring substituted with a bromo-methoxyphenyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine typically involves the halogenation of a methoxyphenyl-pyridine precursor. One common method includes the bromination of 4-methoxyphenylpyridine using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature . The reaction proceeds with high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards target molecules.
相似化合物的比较
Similar Compounds
2-Bromo-4-methoxyacetophenone: Similar in structure but lacks the pyridine ring.
4-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in functional groups and reactivity.
2-Bromo-4-methoxyphenylacetic acid: Similar aromatic structure but with different functional groups.
Uniqueness
4-(2-Bromo-4-methoxyphenyl)-2-chloropyridine is unique due to the combination of a pyridine ring with bromo and methoxy substituents, which imparts distinct chemical and biological properties
属性
分子式 |
C12H9BrClNO |
|---|---|
分子量 |
298.56 g/mol |
IUPAC 名称 |
4-(2-bromo-4-methoxyphenyl)-2-chloropyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-16-9-2-3-10(11(13)7-9)8-4-5-15-12(14)6-8/h2-7H,1H3 |
InChI 键 |
XVRZXQRNCCZWIC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















